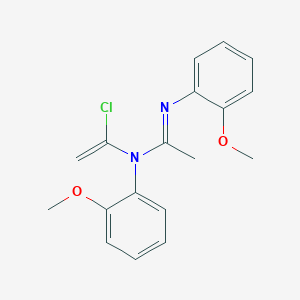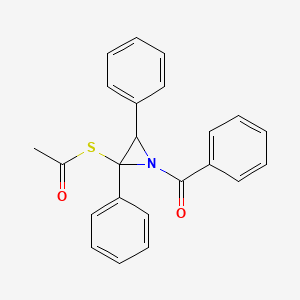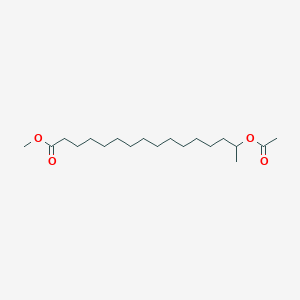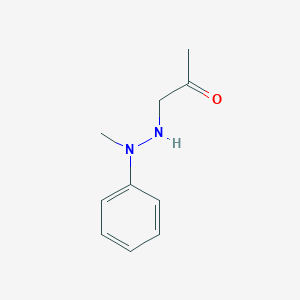
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one typically involves the reaction of 2-methyl-2-phenylhydrazine with propanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved in its action depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-2-phenylhydrazinyl)propan-2-one can be compared with other similar compounds, such as:
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.
2-Methyl-2-phenylhydrazine: A precursor to the compound , with distinct chemical properties.
Propanone derivatives: Compounds with similar backbone structures but different functional groups, leading to varied reactivity and applications.
Eigenschaften
CAS-Nummer |
89964-66-9 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(2-methyl-2-phenylhydrazinyl)propan-2-one |
InChI |
InChI=1S/C10H14N2O/c1-9(13)8-11-12(2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
InChI-Schlüssel |
GMKUFDBFYCZIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)



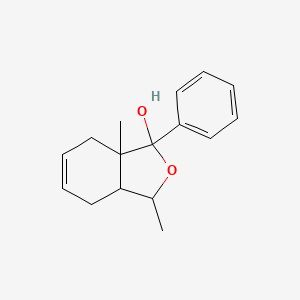
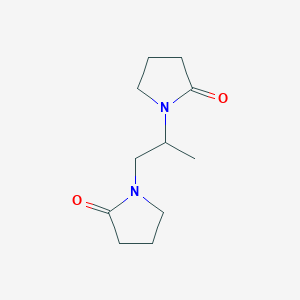


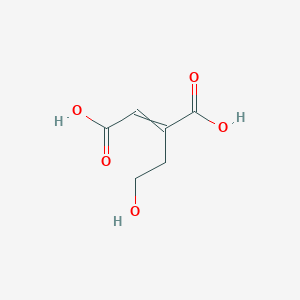
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
